2-Ethynyl-1,4-dimethylbenzene 2-Ethynyl-1,4-dimethylbenzene
Brand Name: Vulcanchem
CAS No.: 74331-70-7
VCID: VC2454510
InChI: InChI=1S/C10H10/c1-4-10-7-8(2)5-6-9(10)3/h1,5-7H,2-3H3
SMILES: CC1=CC(=C(C=C1)C)C#C
Molecular Formula: C10H10
Molecular Weight: 130.19 g/mol

2-Ethynyl-1,4-dimethylbenzene

CAS No.: 74331-70-7

Cat. No.: VC2454510

Molecular Formula: C10H10

Molecular Weight: 130.19 g/mol

* For research use only. Not for human or veterinary use.

2-Ethynyl-1,4-dimethylbenzene - 74331-70-7

Specification

CAS No. 74331-70-7
Molecular Formula C10H10
Molecular Weight 130.19 g/mol
IUPAC Name 2-ethynyl-1,4-dimethylbenzene
Standard InChI InChI=1S/C10H10/c1-4-10-7-8(2)5-6-9(10)3/h1,5-7H,2-3H3
Standard InChI Key UNUIVBVNLZPXCR-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)C#C
Canonical SMILES CC1=CC(=C(C=C1)C)C#C

Introduction

Physical and Chemical Properties

2-Ethynyl-1,4-dimethylbenzene possesses distinctive physical and chemical properties that determine its behavior in various applications. Table 1 summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular FormulaC10H10
Molecular Weight130.19 g/mol
Physical StateLiquid
AppearanceColorless to very dark yellow liquid
Density0.914 g/cm³ at 25°C
Boiling Point193-194°C
Flash Point-13°C (closed cup)
LogP2.28470
Index of Refraction1.541
IUPAC Name2-ethynyl-1,4-dimethylbenzene
InChIInChI=1S/C10H10/c1-4-10-7-8(2)5-6-9(10)3/h1,5-7H,2-3H3
InChI KeyUNUIVBVNLZPXCR-UHFFFAOYSA-N
SMILES NotationCC1=CC(=C(C=C1)C)C#C

The compound's relatively low flash point (-13°C) indicates its high flammability, which is an important consideration for handling and storage . Its logP value of 2.28470 suggests moderate lipophilicity, affecting its solubility in various solvents and potentially its biological interactions .

The boiling point range of 193-194°C is characteristic of compounds with similar molecular weights and structures. This relatively high boiling point compared to simpler hydrocarbons reflects the presence of the aromatic ring and multiple substituents .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 2-ethynyl-1,4-dimethylbenzene, with the Sonogashira cross-coupling reaction being one of the most prominent methods. This section details the main synthetic routes reported in the literature.

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction represents a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. For the synthesis of 2-ethynyl-1,4-dimethylbenzene, this typically involves the coupling of a 1,4-dimethylbromobenzene derivative with an acetylene source .

A typical Sonogashira coupling procedure involves:

  • A palladium catalyst (often Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂)

  • A copper co-catalyst (typically CuI)

  • A base (such as triethylamine or diisopropylamine)

  • Suitable solvent conditions (THF, DMF, or the base itself as solvent)

Research by Tykwinski highlighted the importance of catalyst selection in Sonogashira reactions, emphasizing that bulkier phosphine ligands can significantly affect reaction outcomes . For 2-ethynyl-1,4-dimethylbenzene synthesis, catalyst systems employing bulky phosphines such as P-t-Bu₃ or t-Bu₂PCy have shown good performance with less hindered acetylenes .

Direct Synthesis from Bromobenzene Derivatives

A direct synthetic route involves the reaction of 2,4-dimethylbromobenzene with acetylene derivatives under specific conditions. This approach typically follows a two-step process :

  • Palladium-catalyzed coupling with trimethylsilylacetylene

  • Desilylation to reveal the terminal alkyne

The reaction can be represented as:
2,4-Dimethylbromobenzene + trimethylsilylacetylene → trimethylsilyl-protected intermediate → 2-ethynyl-1,4-dimethylbenzene

Optimization Strategies

Research has focused on minimizing the formation of homocoupling byproducts during the synthesis of ethynylbenzene derivatives. One effective approach involves:

  • Using a reducing atmosphere (H₂/N₂ mixture)

  • Controlled addition of the acetylene component

  • Lower reaction temperatures

  • Precise catalyst loading

These modifications can reduce homocoupling to approximately 2%, significantly improving the yield of the desired product .

Chemical Reactions and Reactivity

The ethynyl group in 2-ethynyl-1,4-dimethylbenzene confers unique reactivity, allowing the compound to participate in various chemical transformations. Understanding these reactions is essential for exploiting the compound's synthetic utility.

Alkyne-Specific Reactions

The terminal alkyne moiety can participate in several characteristic reactions:

  • Nucleophilic additions: The terminal hydrogen of the ethynyl group is slightly acidic (pKa ~25), allowing deprotonation under basic conditions to form nucleophilic acetylide species

  • Cycloaddition reactions: The triple bond can participate in [2+2] and [2+3] cycloadditions, leading to cyclic structures

  • Oxidation reactions: Under specific conditions, the triple bond can undergo oxidation to form carboxylic acids or other oxygenated derivatives

  • Reduction reactions: Catalytic hydrogenation can reduce the triple bond to form alkenes or alkanes

Homocoupling Reactions

2-Ethynyl-1,4-dimethylbenzene can undergo homocoupling (Glaser or Hay coupling) to form diynes. This reaction is typically catalyzed by copper salts in the presence of oxygen:

2 × 2-ethynyl-1,4-dimethylbenzene → 1,4-bis(2,5-dimethylphenyl)-1,3-butadiyne

While this reaction can be a side reaction during Sonogashira coupling, it can also be intentionally employed to synthesize symmetrical diynes. Research has shown that controlled conditions can limit homocoupling to approximately 2% during Sonogashira reactions .

Participation in Cross-Coupling Reactions

Beyond Sonogashira coupling, 2-ethynyl-1,4-dimethylbenzene can participate in other cross-coupling reactions:

  • Cadiot-Chodkiewicz coupling: Formation of unsymmetrical diynes through coupling with haloalkynes

  • Alkyne metathesis: Exchange of alkynyl groups between different alkynes

  • Click chemistry: Azide-alkyne cycloadditions to form triazoles

These reactions further expand the synthetic utility of 2-ethynyl-1,4-dimethylbenzene as a versatile building block.

Research Applications and Findings

2-Ethynyl-1,4-dimethylbenzene serves as an important intermediate in various research contexts, from organic synthesis to materials science. This section highlights key research applications and findings involving this compound.

Applications in Organic Synthesis

As a functionalized building block, 2-ethynyl-1,4-dimethylbenzene contributes to the synthesis of complex molecular architectures:

  • Synthesis of conjugated systems: The ethynyl group enables the construction of extended π-conjugated systems with applications in materials science

  • Development of non-hydrolyzable glycoporphyrin hybrids: Research has demonstrated the use of Sonogashira cross-coupling with porphyrins and glycals to create glycoporphyrin hybrids with potential applications in photodynamic therapy

  • Preparation of polycyclic aromatic hydrocarbons (PAHs): Through cyclotrimerization reactions, this compound can serve as a precursor for naphthalene derivatives and more complex PAHs

Structure-Activity Relationship Studies

Research examining the influence of substituents on Sonogashira cross-coupling efficiency provides valuable insights:

A comprehensive study by Plenio et al. analyzed 168 different Pd/Cu-catalyzed Sonogashira cross-coupling reactions, investigating how the steric and electronic properties of arylacetylenes affect reaction outcomes. Their findings revealed that:

  • The nature of the most active Pd/PR₃ complex is primarily determined by the steric bulk of the acetylene

  • Sterically demanding aryl bromides with substituents in the 2- or 2,6-positions require larger amounts of catalyst

  • For synthesis of tolanes with bulky groups, placing the steric bulk at the arylacetylene position is advantageous

Materials Science Applications

The unique structural features of 2-ethynyl-1,4-dimethylbenzene make it valuable for materials science:

  • Polymer chemistry: Studies have investigated its potential in radical polymerization processes, where the ethynyl group facilitates crosslinking to form complex polymer structures

  • Electronic materials: The compound has been employed in creating conjugated systems with potential applications in organic electronics

  • Energy transfer materials: Research has explored the compound's role in [2.2]paracyclophane-based through-space dimers for energy transfer applications

Comparative Analysis with Similar Compounds

Understanding the relationship between 2-ethynyl-1,4-dimethylbenzene and structurally related compounds provides valuable context for its properties and applications.

Comparison with Structural Isomers

Table 2 presents a comparison between 2-ethynyl-1,4-dimethylbenzene and its structural isomers.

CompoundCAS NumberKey DifferencesPropertiesReference
2-Ethynyl-1,4-dimethylbenzene74331-70-7Ethynyl at position 2, methyl groups at 1,4BP: 193-194°C, FP: -13°C
2-Ethynyl-1,3-dimethylbenzene74331-74-1Ethynyl at position 2, methyl groups at 1,3Similar reactivity but different electronic distribution
4-Ethynyl-1,2-dimethylbenzene860178-73-0Ethynyl at position 4, methyl groups at 1,2Different steric environment around ethynyl group

The position of substituents significantly affects electronic distribution, steric hindrance, and consequently, reactivity profiles in chemical transformations .

Comparison with Non-Ethynyl Analogs

Table 3 compares 2-ethynyl-1,4-dimethylbenzene with its non-ethynyl analog.

CompoundCAS NumberStructural DifferenceKey Property DifferencesReference
2-Ethynyl-1,4-dimethylbenzene74331-70-7Contains ethynyl groupHigher reactivity, BP: 193-194°C
2-Ethyl-1,4-dimethylbenzene1758-88-9Contains ethyl instead of ethynylLower reactivity, different physical properties
2-Ethyl-1,4-dimethoxybenzene1199-08-2Contains ethyl and methoxy groupsDifferent electronic and chemical properties

The replacement of the ethynyl group with an ethyl group significantly alters reactivity, as the ethynyl group provides a reactive site for various transformations including cross-coupling reactions, cycloadditions, and nucleophilic additions .

Structure-Activity Relationships

Research has revealed important structure-activity relationships for ethynylbenzene derivatives in cross-coupling reactions:

  • The steric environment around the ethynyl group significantly influences catalyst selection for optimal reaction outcomes

  • 2-Substituted ethynylbenzenes typically require different reaction conditions compared to 4-substituted analogs

  • The position of methyl groups affects the electronic density of the aromatic ring, influencing reactivity patterns

These structure-activity relationships highlight the importance of positional isomerism in determining chemical behavior and application potential.

Hazard TypeClassificationGHS CodesReference
FlammabilityFlammable Liquid 2H225: Highly flammable liquid and vapor
Eye DamageEye Damage 1H318: Causes serious eye damage
WGK Germany3High hazard to waters

The compound's low flash point of -13°C indicates high flammability, necessitating appropriate precautions during handling and storage .

Emergency Response

In case of emergencies involving 2-ethynyl-1,4-dimethylbenzene:

  • Fire: Use appropriate extinguishing media for flammable liquids (CO₂, dry chemical, foam)

  • Spill: Absorb with inert material, avoid sparks or flames, ensure adequate ventilation

  • Eye Contact: Rinse immediately with plenty of water and seek medical attention

  • Transport Emergency: UN 1993, Class 3, Packing group II

Proper understanding of these hazards and precautions is essential for the safe handling of this compound in research and industrial settings.

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